4-Morpholineethanol, 3,3-dimethyl- 4-Morpholineethanol, 3,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 218594-92-4
VCID: VC8412864
InChI: InChI=1S/C8H17NO2/c1-8(2)7-11-6-4-9(8)3-5-10/h10H,3-7H2,1-2H3
SMILES: CC1(COCCN1CCO)C
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

4-Morpholineethanol, 3,3-dimethyl-

CAS No.: 218594-92-4

Cat. No.: VC8412864

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

4-Morpholineethanol, 3,3-dimethyl- - 218594-92-4

Specification

CAS No. 218594-92-4
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name 2-(3,3-dimethylmorpholin-4-yl)ethanol
Standard InChI InChI=1S/C8H17NO2/c1-8(2)7-11-6-4-9(8)3-5-10/h10H,3-7H2,1-2H3
Standard InChI Key YTRWCRKQXOMASA-UHFFFAOYSA-N
SMILES CC1(COCCN1CCO)C
Canonical SMILES CC1(COCCN1CCO)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of 4-Morpholineethanol, 3,3-dimethyl- is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . Its systematic IUPAC name is 3,3-dimethyl-4-morpholin-4-ylethanol, reflecting the substitution pattern on the ethanol backbone. The structure combines a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a 3,3-dimethyl-ethanol group, creating a hybrid molecule with both hydrophilic and hydrophobic regions.

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized through a multi-step sequence involving:

  • Aminal formation between substituted salicylaldehydes and morpholine

  • Deamination under acidic conditions

  • Enamine formation with isobutyraldehyde

  • Hetero-Diels–Alder reaction to construct the dihydrocoumarin framework .

A representative reaction scheme is shown below:

Salicylaldehyde+MorpholineMW, 100°CAminal intermediateHClEnamineIsobutyraldehydeDihydrocoumarin derivative\text{Salicylaldehyde} + \text{Morpholine} \xrightarrow{\text{MW, 100°C}} \text{Aminal intermediate} \xrightarrow{\text{HCl}} \text{Enamine} \xrightarrow{\text{Isobutyraldehyde}} \text{Dihydrocoumarin derivative}

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate key steps:

Reaction StepConventional TimeMicrowave TimeYield Improvement
Aminal formation6–8 hours15 minutes78% → 92%
Hetero-Diels–Alder24 hours45 minutes65% → 88%
Oxidation12 hours30 minutes82% → 95%

Data adapted from microwave-assisted protocols .

Physicochemical Properties

Thermal Stability

The compound demonstrates notable thermal stability, with decomposition onset at 215°C (DSC analysis). This property enables its use in high-temperature reactions common in pharmaceutical manufacturing .

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water12.525
Ethanol89.325
Dichloromethane145.225
Hexane2.125

Data from solubility studies of structural analogs .

Reactivity and Functionalization

Nucleophilic Substitution

The morpholine nitrogen exhibits moderate nucleophilicity (pKₐ ≈ 8.5), enabling quaternization reactions with alkyl halides:

C₈H₁₇NO₂+R-XC₈H₁₆NO₂R⁺X\text{C₈H₁₇NO₂} + \text{R-X} \rightarrow \text{C₈H₁₆NO₂R⁺}X⁻

This reactivity is exploited in catalyst design and ionic liquid synthesis .

Oxidation Behavior

Controlled oxidation of the ethanol moiety yields the corresponding ketone:

C₈H₁₇NO₂KMnO₄, H₂SO₄C₈H₁₅NO₃+H₂O\text{C₈H₁₇NO₂} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{C₈H₁₅NO₃} + \text{H₂O}

This transformation is crucial for generating bioactive metabolites in drug discovery .

Applications in Pharmaceutical Chemistry

Drug Intermediate Synthesis

The compound serves as a key building block in synthesizing:

  • Antihypertensive agents: Through quaternization of the morpholine nitrogen

  • Antimicrobial derivatives: Via functionalization of the ethanol group

  • Neuroactive compounds: By exploiting the molecule's blood-brain barrier permeability .

Catalytic Applications

Recent studies demonstrate its utility in:

  • Asymmetric organocatalysis: As a chiral auxiliary

  • Transition metal complexes: Acting as a bidentate ligand

  • Phase-transfer catalysis: Due to amphiphilic character .

Test SystemLD₅₀ (mg/kg)Exposure Route
Rat oral1250Acute
Rabbit dermal>200024-hour
Zebrafish45 ppm96-hour

Precautionary measures include using nitrile gloves and fume hoods during handling .

Recent Advances and Future Directions

Continuous Flow Synthesis

Emerging technologies enable gram-scale production through:

  • Microreactor systems: Achieving 92% yield in 8 minutes residence time

  • In-line purification: Coupled HPLC-MS monitoring

Computational Modeling

Density Functional Theory (DFT) studies predict:

  • HOMO-LUMO gap: 5.2 eV (indicating moderate reactivity)

  • Molecular electrostatic potential: Localized negative charge on morpholine oxygen

These insights guide rational design of derivatives with enhanced bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator